molecular formula C16H19ClN2O B142788 4-(2-Biphenylyloxy)butyramidine hydrochloride CAS No. 125849-41-4

4-(2-Biphenylyloxy)butyramidine hydrochloride

Cat. No.: B142788
CAS No.: 125849-41-4
M. Wt: 290.79 g/mol
InChI Key: DZECLVSEKSKEMB-UHFFFAOYSA-N
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Description

4-(2-Biphenylyloxy)butyramidine hydrochloride: is a chemical compound with the molecular formula C16H18ClN3O. It is known for its unique structure, which includes a biphenyl group linked to a butyramidine moiety through an ether linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenylyloxy)butyramidine hydrochloride typically involves the following steps:

    Formation of the Biphenylyloxy Intermediate: The initial step involves the preparation of the biphenylyloxy intermediate. This can be achieved by reacting biphenyl-2-ol with an appropriate alkylating agent under basic conditions to form the biphenylyloxy compound.

    Amidation Reaction: The biphenylyloxy intermediate is then subjected to an amidation reaction with butyramidine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Ensuring proper handling and disposal of reagents and by-products to comply with safety regulations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Biphenylyloxy)butyramidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The biphenylyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

4-(2-Biphenylyloxy)butyramidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Biphenylyloxy)butyramidine hydrochloride involves its interaction with specific molecular targets. The biphenylyloxy group can interact with biological membranes, while the butyramidine moiety may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Biphenylyloxy)butyramide
  • 4-(2-Biphenylyloxy)butyric acid
  • 4-(2-Biphenylyloxy)butylamine

Uniqueness

4-(2-Biphenylyloxy)butyramidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-phenylphenoxy)butanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12H2,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZECLVSEKSKEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154968
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125849-41-4
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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